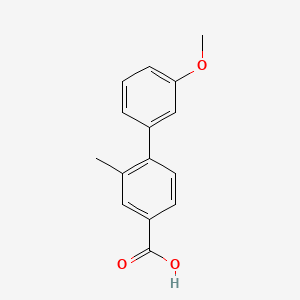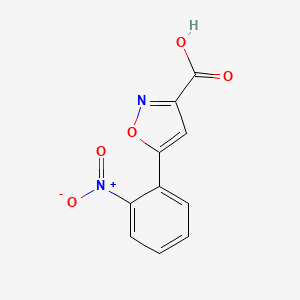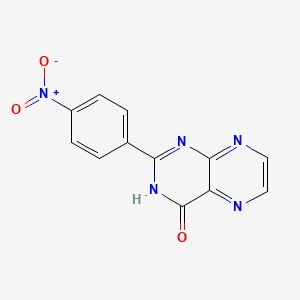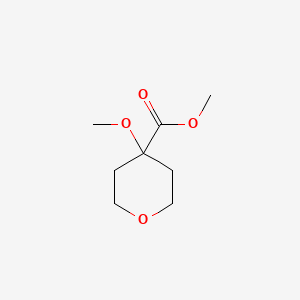![molecular formula C20H18O3S B596959 1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene CAS No. 1345472-18-5](/img/structure/B596959.png)
1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene” is a chemical compound with the CAS Number: 1345472-18-5. It has a molecular weight of 338.43 and its IUPAC name is 3-(benzyloxy)-4’-(methylsulfonyl)-1,1’-biphenyl .
Synthesis Analysis
While specific synthesis methods for “1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene” were not found, related compounds have been synthesized through various methods. For instance, a novel series of 1,2,3-triazole-linked pyrazoline analogues were prepared by the reaction of 3-(4-(benzyloxy)phenyl)-1-(1-(arylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one with hydrazine hydrate in the presence of glacial acetic acid medium .科学的研究の応用
Antioxidant Capacity Reaction Pathways
Research on similar compounds emphasizes the importance of understanding the antioxidant capacity and reaction pathways of chemical entities. For instance, the decolorization assay of antioxidant capacity using ABTS and potassium persulfate has been examined to elucidate specific reaction pathways, highlighting the role of phenolic antioxidants in forming coupling adducts with radical cations like ABTS•+ (Ilyasov et al., 2020). This work underlines the complex interactions and potential of phenolic structures in antioxidant applications.
Synthetic and Pharmacological Potential
The synthetic and pharmacological potentials of derivatives containing a sultone core, akin to the structural motifs in 1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene, have been explored, indicating a broad spectrum of pharmacological activities including anticoagulant, antimicrobial, and antitumor properties (Hryhoriv et al., 2021). This showcases the relevance of such compounds in developing new pharmacologically active agents.
Methane Signaling in Plant Physiology
The role of methane in plant physiology has been reviewed, revealing its diverse biological functions and potential as a gaseous signaling molecule, despite its inertness traditionally considered (Li et al., 2019). Such studies open avenues for research into methane-related compounds and their implications in biological systems.
Methanotrophic Bacteria and Biotechnological Applications
Methanotrophs, capable of using methane as their sole carbon source, offer biotechnological applications ranging from single-cell protein production to components for nanotechnology. Their ability to generate valuable products from methane underscores the interest in methane and related chemical structures for sustainable biotechnological solutions (Strong et al., 2015).
Oxidation of Organic Pollutants
The use of redox mediators in conjunction with oxidoreductive enzymes for the remediation of organic pollutants presents a method of enhancing the degradation efficiency of recalcitrant compounds, highlighting the potential of chemical entities in environmental cleanup efforts (Husain & Husain, 2007).
将来の方向性
While specific future directions for “1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene” were not found in the retrieved data, related compounds have been synthesized and evaluated for their in vitro antioxidant activity and antimicrobial activities . This suggests potential future directions in the development of new antimicrobial and antioxidant agents.
特性
IUPAC Name |
1-(4-methylsulfonylphenyl)-3-phenylmethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3S/c1-24(21,22)20-12-10-17(11-13-20)18-8-5-9-19(14-18)23-15-16-6-3-2-4-7-16/h2-14H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMBFRIHHRJXOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718413 |
Source


|
| Record name | 3-(Benzyloxy)-4'-(methanesulfonyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Benzyloxy)phenyl]-4-methanesulfonylbenzene | |
CAS RN |
1345472-18-5 |
Source


|
| Record name | 1,1′-Biphenyl, 4′-(methylsulfonyl)-3-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345472-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Benzyloxy)-4'-(methanesulfonyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B596882.png)
![6-broMo-2-(furan-2-yl)H-iMidazo[1,2-a]pyridine](/img/no-structure.png)







![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B596899.png)